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Compound of Interest

Compound Name: FR 167653 free base

Cat. No.: B1192867 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparative analysis of FR167653, a potent p38 mitogen-activated protein kinase

(MAPK) inhibitor, across various preclinical disease models. The product's performance is

compared with other p38 MAPK inhibitors, supported by experimental data, detailed

methodologies, and visual representations of key biological pathways and workflows.

FR167653 is a selective inhibitor of p38 MAPK, a key enzyme in the cellular signaling cascade

that responds to inflammatory cytokines and environmental stress. By targeting p38 MAPK,

FR167653 effectively suppresses the production of pro-inflammatory cytokines such as tumor

necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), demonstrating therapeutic potential

in a range of inflammatory and autoimmune conditions.

Performance in Acute Inflammation Models
FR167653 has shown significant efficacy in animal models of acute inflammation, notably in

carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced plasma leakage.

In the carrageenan-induced paw edema model, a standard method for evaluating anti-

inflammatory drugs, FR167653 demonstrated a dose-dependent reduction in paw swelling.

This effect is attributed to the inhibition of inflammatory mediators like TNF-α and prostaglandin

E2 (PGE2) at the site of inflammation[1].

Similarly, in the LPS-induced plasma leakage model, which mimics systemic inflammatory

responses, FR167653 effectively inhibited the increase in vascular permeability. This was
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accompanied by a reduction in serum levels of TNF-α[1]. In a model of LPS-induced hepatic

microvascular dysfunction, intravenous administration of FR167653 at doses of 1 and 10 mg/kg

significantly reduced leukocyte adhesion and restored sinusoidal perfusion in a dose-

dependent manner[2].

Efficacy in Autoimmune and Chronic Inflammatory
Disease Models
The therapeutic potential of FR167653 extends to models of autoimmune and chronic

inflammatory diseases, including type 1 diabetes and pulmonary hypertension.

In the non-obese diabetic (NOD) mouse model of type 1 diabetes, continuous oral

administration of FR167653 was shown to prevent the development of diabetes. This protective

effect is linked to the inhibition of Th1 immunity, a key driver of autoimmune destruction of

pancreatic β-cells[3]. Treatment with FR167653 kept insulitis, the inflammation of the islets of

Langerhans, in a benign state[3].

In a monocrotaline-induced pulmonary hypertension model in rats, FR167653 demonstrated

the ability to attenuate the development and progression of the disease. Treatment with

FR167653 led to a significant reduction in right ventricular systolic pressure and mitigated

vascular remodeling in the pulmonary arteries[4]. This effect is associated with the suppression

of inflammatory cytokine expression in the lung tissue.

Comparative Performance with Other p38 MAPK
Inhibitors
While direct head-to-head studies are limited, a comparison of available preclinical data

suggests that FR167653 exhibits a potent anti-inflammatory profile comparable to other well-

characterized p38 MAPK inhibitors such as SB203580 and BIRB-796. The clinical development

of many p38 MAPK inhibitors has been challenging, often due to off-target effects or lack of

efficacy in human trials.
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Inhibitor Target Isoforms Potency (IC50)
Key Preclinical
Findings

FR167653 p38α/β Not explicitly found

Potent inhibitor of

TNF-α and IL-1β

production. Effective

in models of acute

inflammation, type 1

diabetes, and

pulmonary

hypertension.

SB203580 p38α/β p38α: ~50-100 nM

Widely used as a

research tool.

Reduces profibrotic

transition in bronchial

fibroblasts[5].

BIRB-796

(Doramapimod)

p38α, p38β, p38γ,

p38δ
p38α: ~0.1 nM

Inhibits all p38 MAPK

isoforms[6]. Shows

anti-inflammatory

effects on various cell

types[7][8].

Data Summary Tables
Table 1: Efficacy of FR167653 in Acute Inflammation Models
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Disease
Model

Species
FR167653
Dose

Route of
Administrat
ion

Key
Efficacy
Endpoint

Result

Carrageenan-

Induced Paw

Edema

Mouse
10 - 100

mg/kg
Oral Paw Volume

Dose-

dependent

reduction in

paw edema.

LPS-Induced

Plasma

Leakage

Mouse
10 - 100

mg/kg
Oral

Plasma

Extravasation

Dose-

dependent

inhibition of

plasma

leakage[1].

LPS-Induced

Hepatic

Microvascular

Dysfunction

Mouse
1 and 10

mg/kg
Intravenous

Leukocyte

Adhesion,

Sinusoidal

Perfusion

Significant

reduction in

leukocyte

adhesion and

restoration of

perfusion[2].

Endotoxin-

Induced

Shock

Rabbit
0.10 - 0.32

mg/kg/h
Intravenous

7-Day

Mortality,

Mean Arterial

Blood

Pressure

Reduced

mortality from

93% to 47%

and

attenuated

hypotension[

9].

Table 2: Efficacy of FR167653 in Chronic Disease Models
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Disease
Model

Species
FR167653
Dose

Route of
Administrat
ion

Key
Efficacy
Endpoint

Result

Non-Obese

Diabetic

(NOD) Mice

Mouse 0.08% in diet Oral
Diabetes

Incidence

Prevention of

diabetes

development[

3].

Monocrotalin

e-Induced

Pulmonary

Hypertension

Rat 2 mg/kg/day Daily Saline

Right

Ventricular

Systolic

Pressure

(RVSP)

Significant

reduction in

RVSP

compared to

untreated

controls.

Experimental Protocols
Carrageenan-Induced Paw Edema in Mice

Animals: Male ICR mice (6-8 weeks old) are used.

Induction of Edema: A subplantar injection of 1% carrageenan solution (50 µL) is

administered into the right hind paw of each mouse. The contralateral paw receives a saline

injection as a control.

Treatment: FR167653 is administered orally at doses ranging from 10 to 100 mg/kg, typically

1 hour before carrageenan injection. A vehicle control group receives the same volume of the

vehicle.

Measurement of Edema: Paw volume is measured using a plethysmometer at various time

points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection[10]. The increase in paw

volume is calculated as the percentage difference between the post-injection and pre-

injection measurements.

Biochemical Analysis: At the end of the experiment, paw tissue can be collected to measure

the levels of inflammatory mediators such as TNF-α and PGE2 via ELISA.
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LPS-Induced Plasma Leakage in Mice
Animals: Male BALB/c mice (8-10 weeks old) are used.

Induction of Plasma Leakage: Mice are injected subcutaneously in the dorsal skin with 10 µg

of lipopolysaccharide (LPS) from E. coli.

Treatment: FR167653 is administered orally at doses ranging from 10 to 100 mg/kg, 1 hour

prior to LPS injection.

Measurement of Vascular Permeability: To quantify plasma leakage, Evans blue dye (25

mg/kg) is injected intravenously 30 minutes after the LPS challenge. After a designated time

(e.g., 30 minutes), a skin sample from the injection site is collected. The dye is extracted

from the tissue, and the absorbance is measured spectrophotometrically to determine the

amount of extravasated dye.

Cytokine Analysis: Blood samples are collected to measure serum levels of TNF-α and other

cytokines using ELISA[11][12].

Monocrotaline-Induced Pulmonary Hypertension in Rats
Animals: Male Wistar rats (8-10 weeks old) are used.

Induction of Pulmonary Hypertension: A single subcutaneous injection of monocrotaline (60

mg/kg) is administered to induce pulmonary hypertension[9][13][14][15].

Treatment: FR167653 is administered daily (e.g., 2 mg/kg via oral gavage or continuous

infusion) starting from the day of or a few days after monocrotaline injection for a period of

several weeks (e.g., 4 weeks).

Hemodynamic Assessment: At the end of the treatment period, right ventricular systolic

pressure (RVSP) is measured via right heart catheterization under anesthesia[4][5][16].

Histological Analysis: The heart and lungs are collected for histological examination. The

degree of right ventricular hypertrophy is assessed by calculating the Fulton index (ratio of

right ventricle weight to left ventricle plus septum weight). Pulmonary vascular remodeling is

evaluated by measuring the medial wall thickness of small pulmonary arteries.
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Visualizing the Mechanisms
p38 MAPK Signaling Pathway
The following diagram illustrates the central role of p38 MAPK in the inflammatory response

and the point of intervention for inhibitors like FR167653.
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Caption: The p38 MAPK signaling cascade and the inhibitory action of FR167653.
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Experimental Workflow for p38 MAPK Inhibitor
Screening
The following diagram outlines a typical preclinical workflow for the evaluation of p38 MAPK

inhibitors.
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Caption: Preclinical screening workflow for p38 MAPK inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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